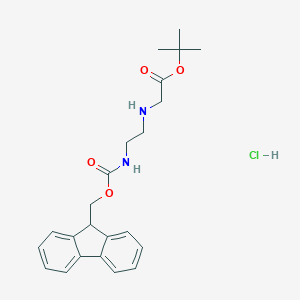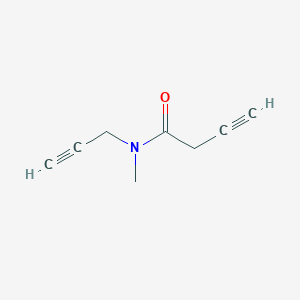
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound falls within the category of phosphonic acids and their esters, known for their diverse chemical properties and applications in various fields such as materials science, chemistry, and biology. The focus of this analysis is on its synthesis, molecular structure, chemical reactions, and properties, excluding its applications in drug use and side effects.
Synthesis Analysis
The synthesis of phosphonic acids and their derivatives, including "Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride," often involves reactions between phosphorus compounds and organic intermediates. One method includes the reaction of diethyl phosphite with a peroxide in the presence of a base, leading to phosphonate esters directly linked to an aromatic backbone, establishing a strong −(O═)P−Ph− bond (Johnson & Cabasso, 2010).
Molecular Structure Analysis
The molecular structure of phosphonate esters, including this compound, is characterized by the presence of a phosphorus atom bonded to two oxygen atoms (one double-bonded and one single-bonded) and organic groups. The structure significantly influences its reactivity and properties. For instance, X-ray crystallography has been used to determine the structures of related compounds, providing insights into their molecular configurations and potential reactivity paths (Boduszek, 2001).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Materials Science
- Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride has applications in the synthesis of specialized polymers. For instance, it has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are potential candidates for proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
- Additionally, this compound plays a role in the synthesis of polyamic acid di-tert-butyl esters, which can be used to create poly(amide-ester)s with significant inherent viscosities. These materials show potential in various industrial applications due to their solubility and film-forming properties (Ueda & Mori, 1993).
Chemical Research and Development
- In chemical research, compounds like phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride are used in studies exploring the hydrolysis of phosphinates and phosphonates. This research is crucial in understanding the properties and behavior of such compounds, which can lead to the development of new chemicals and materials (Harsági & Keglevich, 2021).
Biochemistry and Medical Applications
- In the field of biochemistry, such compounds have been explored for their potential in creating bifunctional chelators for medical imaging, particularly in the context of labeling biomolecules (Mundwiler, Waibel, Spingler, Kunze, & Alberto, 2005). These developments can significantly impact diagnostic techniques and treatments in medicine.
Molecular and Quantum Chemistry
- In molecular chemistry, the compound has been a subject of study in quantum chemical investigations to understand its electronic properties, such as the highest occupied molecular orbital and lowest unoccupied orbital energies. This research contributes to the broader understanding of molecular dynamics and interactions (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-diphenoxyphosphorylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFTWDMSBJPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471113 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
CAS RN |
174298-14-7 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)


![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)


